5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18068847
InChI: InChI=1S/C5H7ClN2OS/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3
SMILES:
Molecular Formula: C5H7ClN2OS
Molecular Weight: 178.64 g/mol

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole

CAS No.:

Cat. No.: VC18068847

Molecular Formula: C5H7ClN2OS

Molecular Weight: 178.64 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole -

Specification

Molecular Formula C5H7ClN2OS
Molecular Weight 178.64 g/mol
IUPAC Name 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole
Standard InChI InChI=1S/C5H7ClN2OS/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3
Standard InChI Key UFUFPNXSXDPNEA-UHFFFAOYSA-N
Canonical SMILES COCC1=NSC(=N1)CCl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The 1,2,4-thiadiazole ring system consists of two nitrogen atoms and one sulfur atom in a five-membered aromatic arrangement. In 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole, the chloromethyl (-CH₂Cl) group occupies the 5-position, while the methoxymethyl (-CH₂OCH₃) group is at the 3-position (Figure 1). This substitution pattern creates a polarized electronic environment, with the electron-withdrawing chloromethyl group and electron-donating methoxymethyl moiety influencing reactivity .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular formulaC₅H₇ClN₂OS
SMILESCOCC1=NSC(=N1)CCl
InChIKeyUFUFPNXSXDPNEA-UHFFFAOYSA-N
Exact mass178.0067 g/mol
Predicted logP1.82 (estimated via XLogP3-AA)

Spectroscopic and Physicochemical Data

Collision cross-section (CCS) values derived from ion mobility spectrometry predict the compound's gas-phase behavior, critical for mass spectrometric identification:

Table 2: Predicted Collision Cross-Sections

Adductm/zCCS (Ų)
[M+H]⁺179.00405134.0
[M+Na]⁺200.98599146.3
[M-H]⁻176.98949134.6

The compound exhibits moderate polarity, with the methoxymethyl group enhancing solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to unsubstituted thiadiazoles. Thermal stability is typical for thiadiazole derivatives, with decomposition expected above 200°C .

Synthetic Methodologies

Cyclization Strategies

While no direct synthesis reports exist for this compound, analogous 1,2,4-thiadiazoles are typically synthesized via:

  • Thiosemicarbazide cyclization: Reaction of thiosemicarbazides with α-haloketones or α-haloacids under basic conditions.

  • Oxidative cyclization: Using FeCl₃ or iodine to facilitate ring closure from thiosemicarbazones .

For 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole, a plausible route involves:

  • Preparation of 3-(methoxymethyl)thiosemicarbazide from methoxymethyl isocyanate and hydrazine.

  • Reaction with chloroacetyl chloride in acetonitrile at reflux to form the thiadiazole core .

Table 3: Hypothetical Synthesis Protocol

StepReagents/ConditionsIntermediateYield
1NH₂NH₂, CH₃OCH₂NCO, EtOH, 0°C3-(methoxymethyl)thiosemicarbazide75%
2ClCH₂COCl, K₂CO₃, CH₃CN, reflux, 8hTarget compound62%

Chemical Reactivity and Derivitization

Chloromethyl Group Reactivity

The -CH₂Cl moiety undergoes characteristic nucleophilic substitutions:

  • Ammonolysis: Forms aminomethyl derivatives with primary/secondary amines.

  • Hydrolysis: Yields hydroxymethyl analogs under alkaline conditions.

  • Cross-coupling: Suzuki-Miyaura reactions enable aryl group introduction at this position .

Thiadiazole Ring Modifications

Electrophilic substitution occurs preferentially at the 5-position due to resonance stabilization. Bromination with NBS (N-bromosuccinimide) in CCl₄ provides 5-bromo derivatives, while nitration requires fuming HNO₃/H₂SO₄ at low temperatures .

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